molecular formula C19H18N4O3S B11362621 N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide

N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide

Cat. No.: B11362621
M. Wt: 382.4 g/mol
InChI Key: KZGWERRVILTFGP-UHFFFAOYSA-N
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Description

N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide typically involves multiple steps, including the formation of the thiadiazole ring, the furan ring, and the pyrrolidinone moiety. One common method involves the reaction of 3,4-dimethylphenylamine with thiocarbohydrazide to form the thiadiazole ring. This intermediate is then reacted with furan-2-carboxylic acid under specific conditions to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions and the use of catalysts to enhance yield and efficiency. The process may include the use of microwave irradiation for cyclocondensation reactions and the application of specific catalysts for the formation of the heterocyclic rings .

Chemical Reactions Analysis

Types of Reactions

N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Scientific Research Applications

Chemistry

The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for drug development.

Medicine

The compound has shown potential in medicinal chemistry as a lead compound for the development of new pharmaceuticals. Its ability to interact with biological targets makes it a promising candidate for drug discovery.

Industry

In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to various biological effects. The pathways involved may include the inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H18N4O3S

Molecular Weight

382.4 g/mol

IUPAC Name

N-[5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C19H18N4O3S/c1-11-5-6-14(8-12(11)2)23-10-13(9-16(23)24)18-21-22-19(27-18)20-17(25)15-4-3-7-26-15/h3-8,13H,9-10H2,1-2H3,(H,20,22,25)

InChI Key

KZGWERRVILTFGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC=CO4)C

Origin of Product

United States

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